propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyano group, dichlorophenyl group, and a tetrahydropyridine ring, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
propyl 2-[[5-cyano-4-(2,3-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-6-24-15(23)9-25-17-12(8-20)11(7-14(22)21-17)10-4-3-5-13(18)16(10)19/h3-5,11H,2,6-7,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFKPXNEAFYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a dichlorobenzene derivative and a suitable acylating agent.
Formation of the Sulfanyl Acetate Moiety: The final step involves the reaction of the intermediate compound with propyl acetate and a thiol reagent under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or dichlorophenyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium cyanide, potassium cyanide, dichlorobenzene, and acylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit promising anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity .
- Mechanism of Action : Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in inflammation and tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in silico methods. The results indicate that the compound may inhibit inflammatory pathways effectively, making it a candidate for further development as an anti-inflammatory agent .
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
Cancer Therapy
The compound's ability to target cancer cell lines suggests its use in developing new anticancer therapies. Further research is needed to explore its efficacy in vivo and its potential side effects.
Anti-inflammatory Drugs
Due to its anti-inflammatory properties, this compound could be formulated into new treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
A comprehensive review of literature reveals multiple studies focusing on the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and dichlorophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Propyl 2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Propyl 2-{[3-cyano-4-(2,5-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Propyl 2-{[3-cyano-4-(3,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Uniqueness
The uniqueness of propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate lies in its specific substitution pattern on the phenyl ring and the presence of the cyano group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Biological Activity
Propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyridine moiety, which is often associated with various biological activities. The presence of cyano and dichlorophenyl groups may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related tetrahydropyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity
Studies assessing cytotoxic effects on human cancer cell lines reveal that the compound can induce apoptosis in certain types of cancer cells. For example:
- Case Study : A study on similar compounds demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potential for development as an anticancer agent.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways:
- Example : Inhibition of acetylcholinesterase (AChE) has been noted in related compounds, which suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells leading to cell death.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins in cancer cells.
- Enzyme Interaction : Binding to active sites of target enzymes leading to inhibition.
Data Table: Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Cytotoxicity | IC50 ~ 10 µM | |
| Enzyme Inhibition (AChE) | Significant |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of tetrahydropyridine derivatives were screened for antimicrobial activity. The results indicated that those with similar structural features to this compound exhibited potent activity against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Studies
A research article detailed the effects of various derivatives on human breast cancer cell lines. The findings suggested that compounds with the tetrahydropyridine scaffold showed promise as anticancer agents by inducing apoptosis through ROS generation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvents, catalysts) influence yield and purity?
- Answer: The synthesis typically involves cyclization of cyanoacetamide derivatives with aldehydes/ketones to form the tetrahydropyridine core, followed by nucleophilic substitution to introduce the 2,3-dichlorophenyl group . Key steps include:
- Cyclization: Use of basic conditions (e.g., K₂CO₃ in DMF) to form the tetrahydropyridine ring.
- Substitution: Reaction of intermediates with 2,3-dichlorophenyl halides under controlled temperatures (60–80°C) .
- Sulfanyl Acetate Formation: Thiolation using propyl bromoacetate in the presence of a base (e.g., triethylamine) .
Optimization requires solvent selection (e.g., THF for better solubility), catalyst screening (e.g., DMAP for esterification), and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer: Use multi-modal analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., cyano at C3, dichlorophenyl at C4) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~435.3 g/mol) .
- X-ray Crystallography: For unambiguous structural determination; SHELX software is widely used for refinement .
- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Answer: Analogous compounds (e.g., nitrophenyl or furan-substituted derivatives) exhibit:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition: Interaction with cytochrome P450 isoforms (IC₅₀ ~10 µM) via docking studies .
- Cytotoxicity: IC₅₀ of 15–25 µM in cancer cell lines (e.g., MCF-7) due to apoptosis induction .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Answer: Advanced methodologies include:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to target proteins (e.g., kinases) .
- Kinetic Assays: Measure inhibition constants (Ki) using fluorogenic substrates .
- Molecular Dynamics Simulations: Study interactions with active-site residues (e.g., hydrogen bonding with cyano groups) .
- Metabolite Profiling: LC-MS/MS to identify reactive intermediates (e.g., sulfoxide derivatives) .
Q. What strategies can mitigate poor aqueous solubility for in vivo studies?
- Answer: Approaches include:
- Prodrug Design: Introduce phosphate or glycoside groups at the acetate moiety .
- Nanoformulation: Encapsulation in liposomes (size <200 nm) or polymeric nanoparticles (PLGA) .
- Co-Crystallization: Use of co-formers (e.g., succinic acid) to enhance dissolution rates .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Answer: Address discrepancies via:
- Assay Standardization: Use reference inhibitors (e.g., staurosporine for kinase assays) .
- Batch Reproducibility: Verify compound purity (HPLC) and storage conditions (desiccants for hygroscopic samples) .
- Meta-Analysis: Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
